ETHYL 2-[2-({4-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
Ethyl 2-({[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of triazoloquinoline derivatives. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-({4-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common method includes the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often involve refluxing in ethanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazoloquinoline moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
Ethyl 2-({[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly against cell lines like A549, MCF-7, and HeLa.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-({4-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with various molecular targets. It is known to inhibit specific enzymes and pathways, which can lead to its antiviral, antimicrobial, and anticancer effects . For example, it has shown inhibition of c-Met kinase, which is involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- [1,2,4]Triazolo[4,3-a]quinoxaline derivatives
- [1,2,4]Triazolo[4,3-a]pyrazine derivatives
Uniqueness
Ethyl 2-({[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities. Its combination of a triazoloquinoline moiety with a thiophene ring system makes it a versatile compound for various applications in scientific research and industry .
Biological Activity
Ethyl 2-[2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. This article examines its biological activity based on recent research findings.
Structural Characteristics
The compound features:
- A cycloheptathiophene core .
- A triazole-quinoline moiety .
- Functional groups including an acetamido group and an ethyl carboxylate group .
These structural elements suggest a multifaceted interaction with biological systems, particularly in oncology and infectious disease treatment.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
- Mechanism of Action :
-
Case Studies :
- A study evaluated the anticancer potential of various triazole derivatives against human cancer cell lines. Compounds structurally analogous to the target compound showed promising IC50 values indicating effective inhibition of cell growth .
- Another study highlighted the importance of sulfur-containing compounds in enhancing anticancer activity. The presence of a thioether group was linked to improved selectivity against cancer cells .
Antimicrobial Activity
- In Vitro Studies :
- Mechanism :
Table 1: Summary of Biological Activities
Synthesis and Chemical Behavior
The synthesis of this compound can be achieved through multi-step synthetic routes involving selective reactions typical of thioether and triazole derivatives. The careful selection of reagents is crucial for achieving high yields and purity.
Properties
IUPAC Name |
ethyl 2-[[2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S2/c1-3-32-24(31)21-17-10-5-4-6-12-19(17)34-23(21)26-20(30)14-33-25-28-27-22-15(2)13-16-9-7-8-11-18(16)29(22)25/h7-9,11,13H,3-6,10,12,14H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNPATPGWVXCCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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